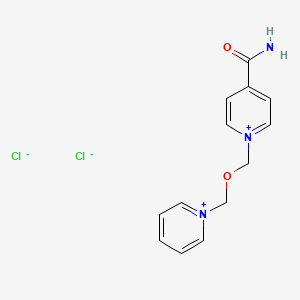
4-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves several steps. One common method involves the reaction of 4-aminocarbonylpyridine with formaldehyde and hydrochloric acid to form the intermediate compound, which is then reacted with 2-hydroxyiminomethylpyridine to yield the final product . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained .
Chemical Reactions Analysis
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying cholinesterase activity and inhibition . In biology, it is used to investigate the effects of organophosphate poisoning and the mechanisms of cholinesterase reactivation . In medicine, it is used as an antidote for treating organophosphate poisoning, which is a common issue in cases of pesticide exposure . Additionally, it has applications in the industry for the development of new cholinesterase inhibitors and reactivators .
Mechanism of Action
The mechanism of action of 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves its ability to reactivate cholinesterase enzymes that have been inhibited by organophosphates . The compound binds to the inhibited enzyme and removes the organophosphate group, restoring the enzyme’s activity . This process involves specific molecular targets and pathways, including the active site of the cholinesterase enzyme and the formation of a transient intermediate complex .
Comparison with Similar Compounds
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride is unique compared to other cholinesterase reactivators due to its specific structure and reactivity . Similar compounds include obidoxime chloride and pralidoxime chloride, which also function as cholinesterase reactivators . 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has been shown to have higher efficacy in certain cases of organophosphate poisoning .
Properties
CAS No. |
82381-66-6 |
|---|---|
Molecular Formula |
C13H15Cl2N3O2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethoxymethyl)pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C13H14N3O2.2ClH/c14-13(17)12-4-8-16(9-5-12)11-18-10-15-6-2-1-3-7-15;;/h1-9H,10-11H2,(H-,14,17);2*1H/q+1;;/p-1 |
InChI Key |
GOHUOPUSURTLFE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















